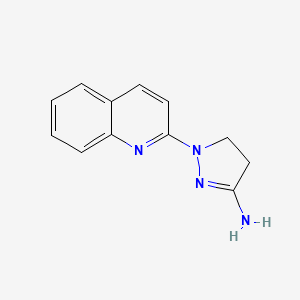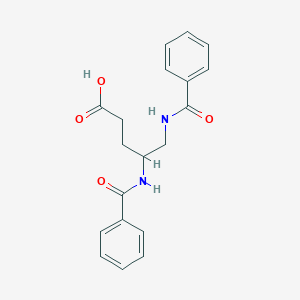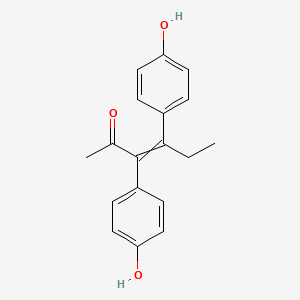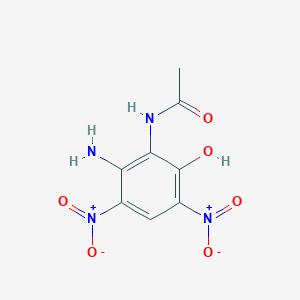
4-(Phenylmethanesulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethanesulfinyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenylmethanesulfinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethanesulfinyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylmethanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Pyridine is treated with a base such as sodium hydroxide or potassium carbonate.
- Phenylmethanesulfinyl chloride is then added to the reaction mixture.
- The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
- The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Phenylmethanesulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: 4-(Phenylmethanesulfonyl)pyridine.
Reduction: 4-(Phenylmethanesulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Phenylmethanesulfinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(Phenylmethanesulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Phenylmethanesulfonylpyridine: An oxidized form of 4-(Phenylmethanesulfinyl)pyridine.
Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo various transformations, making the compound versatile for synthetic applications.
Propriétés
Numéro CAS |
89818-48-4 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-benzylsulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
QQCPDKFHCNPLIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)




![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
